molecular formula C24H18FNO4S B2797983 [4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone CAS No. 866895-77-4

[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone

Cat. No. B2797983
CAS RN: 866895-77-4
M. Wt: 435.47
InChI Key: ARIWAYZGFDBQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone” is a chemical compound used in scientific research . It has a unique structure that enables diverse applications, from drug discovery to material science.


Synthesis Analysis

The synthesis of fluoroquinolones, a family to which this compound belongs, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .

Scientific Research Applications

Enzymatic Remediation of Pollutants

Enzymatic approaches have shown promise in the degradation of various organic pollutants in industrial wastewater. Compounds with sulfonamide and fluoroquinoline moieties may enhance the substrate range and efficiency of enzymes like laccases and peroxidases in the presence of redox mediators, potentially offering pathways for the remediation of aromatic compounds present in effluents (Husain & Husain, 2007).

Antioxidant Activity and Analysis

The study of antioxidants, including those that may involve fluoroquinolones or related compounds, is critical across various fields. Analytical methods such as ORAC and HORAC tests have been developed to determine the antioxidant capacity, which could be relevant for evaluating the antioxidant potential of compounds related to "[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone" (Munteanu & Apetrei, 2021).

Photosensitization by Fluoroquinolones

Fluoroquinolones, a category to which the compound may be related, have been extensively reviewed for their photosensitizing effects. Such properties are significant for understanding the interaction of these compounds with light, potentially leading to applications in photodynamic therapy or requiring consideration in drug design to minimize adverse effects (Ferguson, 1995).

Degradation and Environmental Fate

Understanding the degradation pathways and environmental fate of fluoroquinolones and similar compounds is crucial for assessing their impact on ecosystems and human health. Advanced oxidation processes (AOPs) have been studied for the degradation of such compounds, leading to insights into kinetics, mechanisms, and by-products formation (Qutob et al., 2022).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals, which may share structural similarities with the compound , provides insights into potential biodegradation pathways. This knowledge helps in understanding how these compounds and their precursors break down in the environment, informing pollution management strategies (Liu & Avendaño, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, fluoroquinolones, in general, are known to inhibit bacterial DNA-gyrase, exhibiting a high level of antibacterial activity .

properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4S/c1-2-30-18-9-11-19(12-10-18)31(28,29)24-20-14-17(25)8-13-22(20)26-15-21(24)23(27)16-6-4-3-5-7-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWAYZGFDBQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone

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